molecular formula C10H16N6O3 B2448994 2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 450345-86-5

2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No. B2448994
M. Wt: 268.277
InChI Key: RWQLCXBVWBSAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol” is a compound with a molecular weight of 252.27 . It is a solid substance that should be stored in a dry place at 2-8°C . The compound is part of the diazine alkaloid group, which includes pyridazine, pyrimidine, and pyrazine . These compounds are widespread in nature and constitute a central building block for a wide range of pharmacological applications .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H16N4O3/c16-8-7-13-3-5-14 (6-4-13)11-2-1-10 (9-12-11)15 (17)18/h1-2,9,16H,3-8H2" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid substance that should be stored in a dry place at 2-8°C . Its molecular weight is 252.27 . The InChI code for this compound is "1S/C11H16N4O3/c16-8-7-13-3-5-14 (6-4-13)11-2-1-10 (9-12-11)15 (17)18/h1-2,9,16H,3-8H2" .

Safety And Hazards

The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

2-[4-(6-amino-5-nitropyrimidin-4-yl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O3/c11-9-8(16(18)19)10(13-7-12-9)15-3-1-14(2-4-15)5-6-17/h7,17H,1-6H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQLCXBVWBSAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol

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